molecular formula C24H29FN2O2 B1664962 Aceperone CAS No. 807-31-8

Aceperone

Cat. No.: B1664962
CAS No.: 807-31-8
M. Wt: 396.5 g/mol
InChI Key: VDGZERMDPAAZEJ-UHFFFAOYSA-N
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Description

Aceperone is a neuroleptic drug belonging to the butyrophenone class. It was developed by Janssen Pharmaceutica in the 1960s. The compound is known for its α-noradrenergic blocking properties and has been used as a tool in the study of the biochemical basis of learning .

Scientific Research Applications

Aceperone has been used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Preparation Methods

Aceperone can be synthesized by reacting γ-chloro-4-fluorobutyrophenone with 4-acetamidomethyl-4-phenylpiperidine . The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Aceperone undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Aceperone exerts its effects by blocking α-noradrenergic receptors. This blockade interferes with the normal functioning of noradrenaline, a neurotransmitter involved in various physiological processes. The molecular targets and pathways involved in this compound’s mechanism of action include the noradrenergic system and related signaling pathways .

Comparison with Similar Compounds

Aceperone is similar to other butyrophenone compounds, such as haloperidol and droperidol. it is unique in its specific α-noradrenergic blocking properties. Similar compounds include:

This compound’s uniqueness lies in its specific application in the study of learning and cognitive processes, making it a valuable tool in scientific research .

Properties

CAS No.

807-31-8

Molecular Formula

C24H29FN2O2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[[1-[4-(4-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl]methyl]acetamide

InChI

InChI=1S/C24H29FN2O2/c1-19(28)26-18-24(21-6-3-2-4-7-21)13-16-27(17-14-24)15-5-8-23(29)20-9-11-22(25)12-10-20/h2-4,6-7,9-12H,5,8,13-18H2,1H3,(H,26,28)

InChI Key

VDGZERMDPAAZEJ-UHFFFAOYSA-N

SMILES

CC(=O)NCC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3

Canonical SMILES

CC(=O)NCC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3

Appearance

Solid powder

melting_point

98.5 °C

807-31-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

aceperone
acetabutone
acetobuton

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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